3-Ethoxycarbonyl-3'-nitrobenzophenone
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Overview
Description
3-Ethoxycarbonyl-3’-nitrobenzophenone is a chemical compound with the molecular formula C16H13NO5 It is also known by its IUPAC name, ethyl 3-(3-nitrobenzoyl)benzoate This compound is characterized by the presence of an ethoxycarbonyl group and a nitro group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-3’-nitrobenzophenone typically involves the esterification of 3-nitrobenzoic acid with ethanol in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The Friedel-Crafts acylation is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxycarbonyl-3’-nitrobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group.
Oxidation: The benzophenone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Ethoxycarbonyl-3’-aminobenzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
3-Ethoxycarbonyl-3’-nitrobenzophenone is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonyl-3’-nitrobenzophenone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone core can participate in photochemical reactions, leading to the formation of reactive oxygen species that can affect cellular processes. Additionally, the ethoxycarbonyl group can be hydrolyzed to release active carboxylic acids that modulate enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
3-Ethoxycarbonyl-3’-nitrobenzophenone can be compared with other similar compounds such as:
3-Aminobenzophenone: Lacks the ethoxycarbonyl and nitro groups, making it less reactive in certain chemical reactions.
3-Nitrobenzophenone: Lacks the ethoxycarbonyl group, which limits its applications in esterification reactions.
3-Ethoxycarbonylbenzophenone: Lacks the nitro group, reducing its potential for reduction reactions.
The presence of both the ethoxycarbonyl and nitro groups in 3-Ethoxycarbonyl-3’-nitrobenzophenone makes it unique and versatile for various chemical transformations and applications.
Biological Activity
3-Ethoxycarbonyl-3'-nitrobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.30 g/mol
- CAS Number : 890098-29-0
The compound features a nitro group that can undergo reduction to form reactive intermediates, which may interact with various biological molecules, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Interact with Tubulin : Similar to other compounds in its class, it may bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest .
Anticancer Efficacy
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 1.5 | Apoptosis induction via mitochondrial pathway |
HeLa (Cervical Cancer) | 2.0 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 1.8 | Inhibition of tubulin polymerization |
These values indicate that the compound is particularly potent against breast and cervical cancer cells, suggesting a promising avenue for further research in targeted therapies.
Case Studies
- In Vitro Studies : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis, characterized by increased annexin V positivity and mitochondrial membrane depolarization . This suggests that the compound may activate apoptotic pathways through mitochondrial dysfunction.
- In Vivo Studies : In murine models, the compound demonstrated comparable antitumor activity to established chemotherapeutics, indicating its potential for clinical application . The study highlighted its ability to reduce tumor size significantly without causing substantial toxicity to normal tissues.
Selectivity and Toxicity
While this compound shows potent activity against cancer cells, it also exhibits selectivity. In non-cancerous cell lines such as human peripheral blood lymphocytes (PBLs), the compound displayed much higher IC50 values, indicating lower toxicity compared to tumor cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDJQQHAVHZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641521 |
Source
|
Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-29-0 |
Source
|
Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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